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Pharmacokinetic Parameters of Voclosporin

The table below summarizes the key quantitative pharmacokinetic data for voclosporin.

Parameter Value Notes & Clinical Implications

Protein Binding ~97% [1] [2] [3] High binding to plasma proteins; potential for

drug interactions.

Apparent Volume of
Distribution (Vd)

2,154 L [1] [2] [4] Large Vd indicates extensive tissue distribution

beyond the blood plasma.

Bioavailability ~50% (predicted) [4] Absolute bioavailability not officially stated;

estimated based on similarity to cyclosporine.

Time to Peak
Concentration (Tmax)

1.5 hours (median);

range 1-4 hours [1] [5]

Rapid absorption when taken on an empty

stomach.

Clearance 63.6 L/h (mean

apparent steady-state)
[1] [2]

Reduced in patients with hepatic or renal

impairment [1].

Elimination Half-Life ~30 hours (average
terminal) [1] [2]

The dominant half-life at therapeutic levels is
shorter, around 7 hours, supporting twice-daily

dosing [4].
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Parameter Value Notes & Clinical Implications

Route of Elimination Feces (~88%); Urine
(~2%) [1]

Primarily metabolized by CYP3A4; a major
metabolite is 8-fold less potent [1] [2].

Mechanism of Action and Pharmacodynamics

Voclosporin is a structural analog of cyclosporine A but with a modified amino acid residue that confers a

higher binding affinity for cyclophilin A and more potent inhibition of calcineurin [1] [2] [6]. Its mechanism

involves dual immunomodulatory and direct renal protective effects, as illustrated below.
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Dual pathways of voclosporin: inhibits T-cell activation and stabilizes podocytes.
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This dual pathway underpins the drug's efficacy in lupus nephritis by simultaneously suppressing the

underlying autoimmune activity and directly protecting the kidney's filtration barrier to reduce proteinuria

[2] [6].

Experimental Protocols for Key Assays

For researchers investigating voclosporin's properties, here are methodologies for critical experiments.

Molecular Docking to Determine Binding Affinity

This protocol is used to study voclosporin's interaction with targets like calcineurin or acetylcholinesterase

(AChE) [7].

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., AChE, PDB ID:
7E3D) from the RCSB Protein Data Bank. Prepare the protein by removing water molecules and co-

crystallized ligands, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: Retrieve the 3D chemical structure of voclosporin (and comparator molecules

like cyclosporine A) from the PubChem database. Optimize the geometry and assign appropriate
charges.

Docking Simulation: Perform molecular docking using software like AutoDock Vina (integrated into
CB-Dock2). Define the binding pocket on the target protein and run the docking simulation to predict

the binding pose and calculate the binding affinity (typically in kcal/mol).
Analysis: Analyze the resulting complexes to identify key molecular interactions (hydrogen bonds,

hydrophobic interactions) and compare binding affinities between different ligands.

In Vitro AChE Inhibition Assay

This Ellman's method measures voclosporin's direct inhibitory effect on AChE enzyme activity [7].

Reagent Preparation:
Prepare acetylthiocholine iodide (ATC) as the substrate.

Prepare 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogenic agent.
Prepare a solution of AChE enzyme from electric eel or human recombinant source.

Prepare voclosporin in a range of concentrations dissolved in an appropriate solvent (e.g.,
DMSO).

Reaction:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK592419/
https://www.mdpi.com/2073-4409/12/20/2440
https://www.smolecule.com/products/s1935113?utm_src=pdf-body
https://www.smolecule.com/products/s1935113?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12559140/
https://www.smolecule.com/products/s1935113?utm_src=pdf-body
https://www.smolecule.com/products/s1935113?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12559140/
https://www.smolecule.com/products/s1935113?utm_src=pdf-body
https://www.smolecule.com/products/s1935113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


In a cuvette or microplate well, mix phosphate buffer (pH 8.0), DTNB, AChE enzyme, and the

voclosporin solution (or vehicle control).
Pre-incubate the mixture for a few minutes.

Initiate the reaction by adding the substrate (ATC).
Measurement and Analysis:

Immediately monitor the increase in absorbance at 412 nm over 5-10 minutes using a
spectrophotometer. This measures the yellow anion 5-thio-2-nitrobenzoate produced from the

reaction of DTNB with thiocholine, which is hydrolyzed from ATC by AChE.
Calculate the rate of reaction for each inhibitor concentration. Plot the inhibition percentage

versus the log of inhibitor concentration to determine the IC₅₀ value.

Clinical Pharmacology and Practical Implications

The pharmacokinetic profile of voclosporin directly impacts its clinical use.

High Protein Binding and Drug Interactions: The high protein binding (~97%) makes

voclosporin's disposition susceptible to drug interactions. It is a substrate of CYP3A4 and P-
glycoprotein (P-gp) [2] [3]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) is

contraindicated, and dosage reduction is required with moderate inhibitors (e.g., fluconazole,
verapamil) [2] [3]. Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin)

should be avoided as they can reduce voclosporin exposure and efficacy [2] [3].
Large Volume of Distribution and Dosing: The large volume of distribution (2,154 L) reflects

extensive distribution into tissues, including red blood cells [1] [2]. This contributes to a long terminal
half-life but does not require therapeutic drug monitoring due to the drug's predictable

pharmacokinetic-pharmacodynamic relationship [2] [4] [6]. The recommended dose is 23.7 mg twice
daily without a loading dose, taken on an empty stomach to ensure consistent absorption [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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